Cholesta-1,4,6-trien-3-one
Overview
Description
Cholesta-1,4,6-trien-3-one, also known as β-sitosterone, is a naturally occurring steroid found in plants, particularly in vegetable oils, nuts, seeds, and grains. It has a molecular formula of C27H40O and an average mass of 380.606 Da .
Synthesis Analysis
This compound can be synthesized from Cholesterol . It is also an intermediate in synthesizing (3β)-Cholesta-4,6-dien-3-ol . A modified synthesis of 1 α-hydroxyvitamin D3 involves the base-catalysed deconjugation of this compound to cholesta-1,5,7-trien-3-one . The oxidation of 4 with 2,3-dichloro-5,6-dicyano-p-benzoquinone gives this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 27 carbon atoms, 40 hydrogen atoms, and 1 oxygen atom . It has 7 defined stereocentres .Chemical Reactions Analysis
This compound is involved in several chemical reactions. For instance, it can be deconjugated to cholesta-1,5,7-trien-3-one in the synthesis of 1 α-hydroxyvitamin D3 . It can also be obtained by the oxidation of 4 with 2,3-dichloro-5,6-dicyano-p-benzoquinone .Physical and Chemical Properties Analysis
This compound is a solid substance with an orange color . It is soluble in Chloroform, Dichloromethane, and Ethyl Acetate .Scientific Research Applications
Synthesis of Vitamin D3 Analogs
Cholesta-1,4,6-trien-3-one plays a crucial role in synthesizing analogs of Vitamin D3. It is utilized as an intermediate in the synthesis process. For instance, a study by Kaneko (1974) demonstrated the conversion of this compound to various compounds that are precursors in the synthesis of 1α-hydroxycholecalciferol, a form of Vitamin D3, and other metabolites (Kaneko, 1974). Additionally, Guest and Williams (1979) improved the yield of cholesta-1,5,7-trien-3-one, a key step in synthesizing 1α-hydroxyvitamin D3, indicating the importance of this compound derivatives in this process (Guest & Williams, 1979).
Role in Cholesterol Metabolism
Research indicates that this compound and its derivatives are significant in understanding cholesterol metabolism. For example, Scallen (1965) described the chemical synthesis of cholesta-5,7,24-trien-3β-ol and its conversion to cholesterol in rats, showing the involvement of this compound derivatives in cholesterol biosynthesis (Scallen, 1965). Similarly, Shakespeare and Wilton (1980) found that cholesta-5,7,9-trienol-3β-ol, a compound related to this compound, inhibits cholesterol biosynthesis in MRC-5 fibroblasts (Shakespeare & Wilton, 1980).
Studies in Steroid Chemistry
This compound is pivotal in steroid chemistry. Connolly, Dorchaí, and Thomson (1968) explored the acid-catalyzed rearrangement of cholesta-1,3,5-trien-7-one, showing the versatility of cholesta-triene compounds in synthesizing various steroids (Connolly, Dorchaí, & Thomson, 1968). Moreover, Tachibana (1986) demonstrated a synthesis method for cholesta-1,5,7-trien-3β-ol, starting from this compound (Tachibana, 1986).
Investigation of Protein-Sterol Relationships
Studies have also focused on the relationship between proteins and sterols involving this compound derivatives. Smith and Green (1974) incorporated cholesta-5,7,9(11)-trien-3beta-ol into human lipoproteins to study protein-sterol interactions, highlighting the importance of such compounds in biochemical research (Smith & Green, 1974).
Mechanism of Action
While the specific mechanism of action for Cholesta-1,4,6-trien-3-one is not explicitly mentioned in the search results, it is noted that it is an intermediate in synthesizing (3β)-Cholesta-4,6-dien-3-ol , a Cholesterol and a Cholestane derivative which has the potential to act as an anti-inflammatory and antifungal compound .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJCHQWGAFQPFT-GYKMGIIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956135 | |
Record name | Cholesta-1,4,6-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3464-60-6 | |
Record name | Cholesta-1,4,6-trien-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3464-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesta-1,4,6-trien-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-1,4,6-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesta-1,4,6-trien-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of base-catalyzed deconjugation in the synthesis of 1α-hydroxyvitamin D3?
A1: Base-catalyzed deconjugation of cholesta-1,4,6-trien-3-one to cholesta-1,5,7-trien-3-one is a crucial step in synthesizing 1α-hydroxyvitamin D3 [, ]. This isomerization shifts the double bond pattern, paving the way for subsequent reactions that ultimately lead to the desired vitamin D3 analog.
Q2: Can you elaborate on the improved procedure for this deconjugation reaction and its advantages?
A2: Yes, a modified procedure significantly improves the yield of cholesta-1,5,7-trien-3-one, allowing for its isolation through direct crystallization []. This method offers a more efficient alternative to traditional methods, potentially simplifying the synthesis of 1α-hydroxyvitamin D3.
Q3: How does the synthesis of cholesta-1,5,7-trien-3β-ol contribute to our understanding of this compound's chemistry?
A3: The synthesis of cholesta-1,5,7-trien-3β-ol utilizes this compound as a starting material, highlighting its versatility as a synthetic precursor []. This particular reaction sequence showcases the compound's ability to undergo oxidation and reduction reactions, ultimately leading to the formation of a structurally related cholesterol derivative.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.